3',5'-Diphenylbiphenyl-4-amine

Description

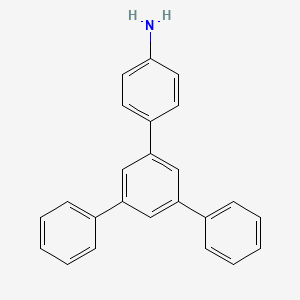

3',5'-Diphenylbiphenyl-4-amine (CAS # 343239-58-7) is a tertiary aromatic amine with the molecular formula C₂₄H₁₉N and a molecular weight of 321.41 g/mol. Its structure consists of a biphenyl core substituted with phenyl groups at the 3' and 5' positions and an amine group at the 4-position (Figure 1). Key physical properties include a melting point of 138–139°C, a boiling point of 505°C, and a density of 1.117 g/cm³ .

Properties

IUPAC Name |

4-(3,5-diphenylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H,25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSVJLBZMVKSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343239-58-7 | |

| Record name | 5'-Phenyl-[1,1':3',1''-terphenyl]-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Diphenylbiphenyl-4-amine typically involves the following steps:

Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, usually at elevated temperatures.

Amination Reaction: The resulting biphenyl compound undergoes an amination reaction where an amine group is introduced. This can be achieved through reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of 3’,5’-Diphenylbiphenyl-4-amine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to carry out the Suzuki coupling and amination reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Diphenylbiphenyl-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines with different degrees of hydrogenation.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Various hydrogenated amines.

Substitution Products: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3’,5’-Diphenylbiphenyl-4-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3’,5’-Diphenylbiphenyl-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0)

- Molecular Formula : C₁₂H₉F₂N

- Molecular Weight : 205.2 g/mol

- Key Differences : Fluorine substituents at 3' and 4' positions increase electronegativity and polarity compared to 3',5'-diphenylbiphenyl-4-amine. This enhances solubility in polar solvents and reactivity in nucleophilic substitution reactions.

- Applications : Primarily used in analytical method validation (AMV) and drug applications (e.g., ANDA filings) due to its regulatory compliance .

[1,1'-Biphenyl]-4-amine (CAS 92-67-1)

- Molecular Formula : C₁₂H₁₁N

- Molecular Weight : 169.22 g/mol

- Key Differences : Lacks substituents on the biphenyl core, resulting in lower steric hindrance and molecular weight. Simpler structure facilitates use as a building block in organic synthesis.

- Applications: Found in dyes, agrochemicals, and early carcinogenicity studies (noted as a human carcinogen) .

N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine

- Molecular Formula : C₂₄H₂₀N₂

- Molecular Weight : 336.44 g/mol

- Key Differences : Contains two amine groups at 4 and 4' positions, enabling crosslinking in polymers. Higher polarity and conjugation make it suitable for organic electronics.

- Applications : Used in OLEDs and charge-transport materials due to extended π-conjugation .

4-Aminobiphenyl (CAS 92-67-1)

- Molecular Formula : C₁₂H₁₁N

- Molecular Weight : 169.22 g/mol

- Key Differences: Structurally similar to [1,1'-biphenyl]-4-amine but with a well-documented carcinogenic profile.

- Applications: Historical use in rubber manufacturing; now primarily studied for toxicity .

Comparative Data Table

Research Findings and Trends

Thermal Stability : The bulky phenyl groups in this compound contribute to its high boiling point (505°C ), making it superior to simpler analogues like [1,1'-biphenyl]-4-amine (BP: 302°C) in high-temperature applications .

Toxicity Profile: Unlike 4-aminobiphenyl (a known carcinogen), this compound is non-toxic, enabling safer use in pharmaceuticals and consumer products .

Electronic Properties : N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine outperforms this compound in OLED applications due to its dual amine groups and enhanced charge transport .

Synthetic Flexibility : Fluorinated analogues (e.g., 3',4'-difluoro-[1,1'-biphenyl]-4-amine) are more reactive in cross-coupling reactions, whereas phenyl-substituted derivatives prioritize steric stabilization .

Biological Activity

3',5'-Diphenylbiphenyl-4-amine, a compound with the CAS number 343239-58-7, has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its biphenyl core with two phenyl groups attached to the 3' and 5' positions, along with an amine group at the 4-position. The synthesis typically involves:

- Suzuki Coupling Reaction : The coupling of a boronic acid with a halogenated biphenyl compound using a palladium catalyst.

- Amination Reaction : Introduction of the amine group through reductive amination or nucleophilic substitution.

These methods can be scaled for industrial production using bulk reactors and purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing pathways related to:

- Signal Transduction : Affecting cellular communication and response mechanisms.

- Gene Expression Regulation : Modifying the transcriptional activity of genes involved in various biological processes.

- Metabolic Processes : Interfering with metabolic pathways that may contribute to disease states.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic signaling pathways. This suggests a promising role in cancer therapeutics.

Data Table: Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Modulation | Alters enzyme activity related to metabolism |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Antimicrobial Efficacy : A case study demonstrated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, providing a basis for further development as an antimicrobial agent.

- Cancer Treatment : Another study focused on the compound's ability to enhance the efficacy of existing chemotherapeutics in resistant cancer cell lines, suggesting it could serve as an adjuvant therapy .

- Toxicity Studies : Computational methods have been employed to predict toxicity profiles, indicating that while the compound shows promise, further studies are needed to assess safety in vivo before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.